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Compound of Interest

Compound Name: TDI-011536

Cat. No.: B10831577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TDI-011536, a potent Lats kinase inhibitor, with

alternative compounds that can be utilized as positive controls in experimental settings. The

focus is on compounds that, like TDI-011536, modulate the Hippo signaling pathway by

inhibiting the Lats1 and Lats2 kinases, leading to the activation of the transcriptional

coactivators YAP and TAZ.

Introduction to TDI-011536 and the Hippo Pathway
TDI-011536 is a small molecule inhibitor of the Large Tumor Suppressor (Lats) kinases 1 and

2. These kinases are central components of the Hippo signaling pathway, a critical regulator of

organ size, cell proliferation, and apoptosis. When the Hippo pathway is active, Lats1/2

phosphorylate the transcriptional coactivators YAP and TAZ, leading to their cytoplasmic

sequestration and degradation. Inhibition of Lats1/2 by compounds such as TDI-011536
prevents YAP/TAZ phosphorylation, allowing them to translocate to the nucleus, bind to TEAD

transcription factors, and activate gene expression programs that promote cell proliferation and

inhibit apoptosis.[1][2] Given its potent and selective activity, TDI-011536 is a valuable tool for

studying the therapeutic potential of Hippo pathway inhibition in regenerative medicine and

oncology.
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An appropriate positive control is essential for validating experimental systems and

contextualizing the effects of TDI-011536. An ideal positive control would be another well-

characterized Lats1/2 inhibitor with a similar mechanism of action. This guide compares TDI-
011536 with several such compounds: TRULI, VT02956, GA-017, and NIBR-LTSi.

Quantitative Comparison of Lats1/2 Inhibitors
The following table summarizes the reported in vitro potencies of TDI-011536 and potential

positive controls against Lats1 and Lats2 kinases.
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Compound Lats1 IC₅₀ (nM) Lats2 IC₅₀ (nM)
Other Potency
Metrics

Reference

TDI-011536
0.76 (at 2mM

ATP)

Not explicitly

stated, but

inhibits both

Lats1/2

EC₅₀ for YAP

dephosphorylatio

n in HEK293A

cells in the low

nanomolar

range.

[3]

TRULI
0.2 (at 10µM

ATP)

0.2 (at 10µM

ATP)

EC₅₀ for YAP

dephosphorylatio

n of 510 nM.

[4][5]

VT02956 0.76 0.52

Cellular IC₅₀ for

YAP

phosphorylation

inhibition of 0.16

µM in HEK293A

cells.

[6][7][8]

GA-017 4.10 3.92

Kᵢ values of 0.58

nM (Lats1) and

0.25 nM (Lats2)

against ATP.

[9][10][11]

NIBR-LTSi 1.4

Not explicitly

stated, but

inhibits both

Lats1/2

EC₅₀ for YAP

signaling

activation of 1.0 -

2.7 µM.

[12][13]

Experimental Performance and Applications
This table provides a comparative overview of the experimental applications and observed

effects of TDI-011536 and its potential positive controls.
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Compound Model System(s)
Key Experimental
Observations

Reference

TDI-011536

Human retinal

organoids, mouse

models (cardiac, liver,

skin)

Promotes proliferation

of Müller glia and

cardiomyocytes;

reduces YAP

phosphorylation in

vivo.

[3][14]

TRULI

Human retinal

organoids, mouse

cardiomyocytes

Induces

cardiomyocyte

proliferation; less

potent than TDI-

011536 in reducing

YAP phosphorylation.

[4][14][15]

VT02956

ER+ breast cancer

cell lines, patient-

derived tumor

organoids

Inhibits ER+ breast

cancer cell growth by

repressing ESR1

expression.

[6][16]

GA-017

Various cell lines (3D

culture), mouse

intestinal organoids

Promotes cell

proliferation and

spheroid/organoid

formation in 3D

culture.

[1][17]

NIBR-LTSi

Mouse and human

organoids, mouse

models (liver)

Promotes stem cell

proliferation and liver

regeneration; orally

bioavailable.

[12][18]

Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative

protocols for key experiments used to characterize Lats1/2 inhibitors.

In Vitro Lats Kinase Inhibition Assay
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This assay determines the direct inhibitory effect of a compound on Lats1/2 kinase activity.

Reagents: Recombinant human Lats1 or Lats2 enzyme, kinase buffer, ATP, and a suitable

substrate (e.g., a YAP-derived peptide).

Procedure:

Prepare serial dilutions of the test compound (e.g., TDI-011536, positive control) in

DMSO.

In a microplate, combine the Lats kinase, the test compound, and the substrate in the

kinase buffer.

Initiate the kinase reaction by adding a final concentration of ATP (e.g., 2 mM, to mimic

physiological conditions).

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of phosphorylated substrate using a suitable

detection method, such as a luminescence-based kinase assay kit that quantifies the

amount of ATP remaining in the well.

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a

dose-response curve.

Cellular YAP Phosphorylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit Lats1/2 activity within a cellular

context, leading to reduced YAP phosphorylation.

Cell Culture: Plate a suitable cell line (e.g., HEK293A) and grow to a desired confluency.

Treatment: Treat the cells with various concentrations of the test compound or a positive

control for a specific duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing

protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with primary antibodies against phospho-YAP (e.g., Ser127) and

total YAP. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Data Analysis: Quantify the band intensities for phospho-YAP and total YAP. Normalize the

phospho-YAP signal to the total YAP signal for each sample.

Cell Proliferation Assay
This assay assesses the functional consequence of Lats1/2 inhibition on cell growth.

Cell Seeding: Seed cells in a 96-well plate at a low density.

Treatment: After allowing the cells to attach, treat them with a range of concentrations of the

test compound or a positive control.

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 3-5

days).

Proliferation Measurement: Quantify cell proliferation using a standard method, such as:
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Crystal Violet Staining: Fix and stain the cells with crystal violet, then solubilize the dye

and measure the absorbance.

MTS/MTT Assay: Add the reagent to the wells and measure the absorbance, which

correlates with the number of viable cells.

EdU Incorporation Assay: Pulse the cells with EdU, a nucleoside analog of thymidine, and

detect its incorporation into newly synthesized DNA using a fluorescent azide.

Data Analysis: Normalize the proliferation data to the vehicle control and determine the EC₅₀

for the proliferative effect.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hippo signaling pathway and a typical experimental

workflow for evaluating Lats1/2 inhibitors.
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Caption: The Hippo Signaling Pathway and the point of intervention for Lats1/2 inhibitors.
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Caption: A typical experimental workflow for the characterization of Lats1/2 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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